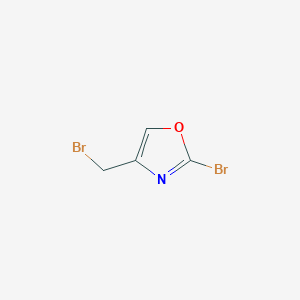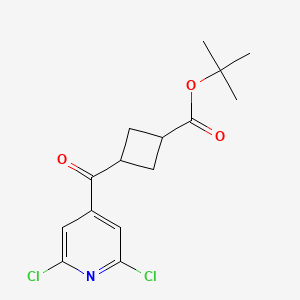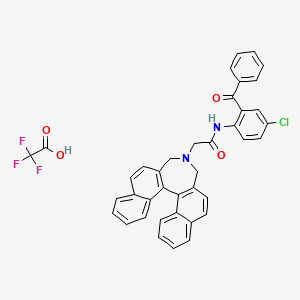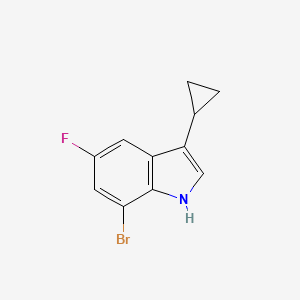
1,3,5-Tribenzhydryl-1,3,5-triazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tribenzhydryl-1,3,5-triazinane is a nitrogen-containing heterocyclic compound characterized by a triazinane ring substituted with benzhydryl groups at the 1, 3, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tribenzhydryl-1,3,5-triazinane typically involves the cyclotrimerization of benzhydryl-substituted imines. One common method includes the reaction of benzhydryl chloride with hexamethylenetetramine under acidic conditions, followed by cyclization to form the triazinane ring . The reaction conditions often require controlled temperatures and the presence of a suitable catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Tribenzhydryl-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding triazinane oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced triazinane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include triazinane oxides, reduced triazinane derivatives, and substituted triazinanes with various functional groups .
Aplicaciones Científicas De Investigación
1,3,5-Tribenzhydryl-1,3,5-triazinane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3,5-Tribenzhydryl-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes . Additionally, the triazinane ring structure allows for interactions with biological macromolecules, potentially leading to bioactive effects .
Comparación Con Compuestos Similares
1,3,5-Trinitro-1,3,5-triazinane (RDX): A well-known explosive with a triazinane ring substituted with nitro groups.
1,3,5-Triaryl-1,3,5-triazinane: Compounds with aryl groups at the 1, 3, and 5 positions, used in various chemical applications.
Uniqueness: 1,3,5-Tribenzhydryl-1,3,5-triazinane is unique due to its benzhydryl substituents, which impart distinct steric and electronic properties.
Propiedades
Fórmula molecular |
C42H39N3 |
|---|---|
Peso molecular |
585.8 g/mol |
Nombre IUPAC |
1,3,5-tribenzhydryl-1,3,5-triazinane |
InChI |
InChI=1S/C42H39N3/c1-7-19-34(20-8-1)40(35-21-9-2-10-22-35)43-31-44(41(36-23-11-3-12-24-36)37-25-13-4-14-26-37)33-45(32-43)42(38-27-15-5-16-28-38)39-29-17-6-18-30-39/h1-30,40-42H,31-33H2 |
Clave InChI |
SGHJAMVUKGYVQK-UHFFFAOYSA-N |
SMILES canónico |
C1N(CN(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)





![4-(ethylamino)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13907008.png)
